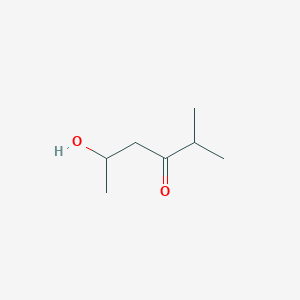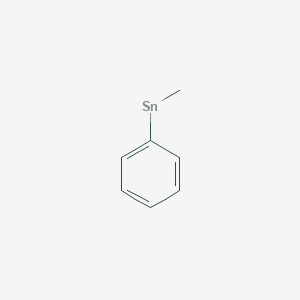
3-(4-iodophenyl)butyl propan-2-yl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Iodophenyl)butyl propan-2-yl carbonate is a chemical compound characterized by the presence of an iodophenyl group attached to a butyl chain, which is further linked to a propan-2-yl carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-iodophenyl)butyl propan-2-yl carbonate typically involves the reaction of 4-iodophenylbutanol with propan-2-yl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the carbonate ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Iodophenyl)butyl propan-2-yl carbonate can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The carbonate ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carbonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while hydrolysis can produce the corresponding alcohol and carbonic acid.
Scientific Research Applications
3-(4-Iodophenyl)butyl propan-2-yl carbonate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific functional attributes.
Mechanism of Action
The mechanism by which 3-(4-iodophenyl)butyl propan-2-yl carbonate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The iodophenyl group can facilitate binding to specific sites, while the carbonate ester linkage may undergo hydrolysis, releasing active intermediates that participate in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-Iodophenylbutanol: A precursor in the synthesis of 3-(4-iodophenyl)butyl propan-2-yl carbonate.
Propan-2-yl Chloroformate: Another precursor used in the synthesis.
Iodopropynyl Butylcarbamate: A related compound with similar structural features but different applications.
Uniqueness
This compound is unique due to its combination of an iodophenyl group and a carbonate ester linkage, which imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
Properties
CAS No. |
60075-83-4 |
|---|---|
Molecular Formula |
C14H19IO3 |
Molecular Weight |
362.20 g/mol |
IUPAC Name |
3-(4-iodophenyl)butyl propan-2-yl carbonate |
InChI |
InChI=1S/C14H19IO3/c1-10(2)18-14(16)17-9-8-11(3)12-4-6-13(15)7-5-12/h4-7,10-11H,8-9H2,1-3H3 |
InChI Key |
BWRLYESNWMEAGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)OCCC(C)C1=CC=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro-](/img/structure/B14610894.png)
![3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14610895.png)
![6-{1-[(2-Sulfanylethyl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14610908.png)
![1-Pentanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]-](/img/structure/B14610913.png)




![2H-Cyclopenta[b]furan-2-one, 4,5,6,6a-tetrahydro-3-methyl-](/img/structure/B14610959.png)
![2,2'-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14610962.png)

![N-{3-[(Butan-2-yl)oxy]phenyl}-2-iodobenzamide](/img/structure/B14610988.png)


